N-(2H-1,3-BENZODIOXOL-5-YL)-6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE is a complex organic compound that features a quinoxaline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Benzodioxole Group: This step often involves the reaction of catechol with disubstituted halomethanes.
Formation of the Pyrazole Ring: This involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms on the quinoxaline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
- 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2/c1-10-5-11(2)27(26-10)20-19(23-12-3-4-17-18(6-12)29-9-28-17)24-15-7-13(21)14(22)8-16(15)25-20/h3-8H,9H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNYFYKQEHXXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC(=C(C=C3N=C2NC4=CC5=C(C=C4)OCO5)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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